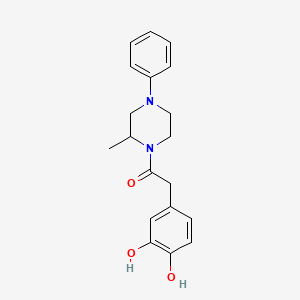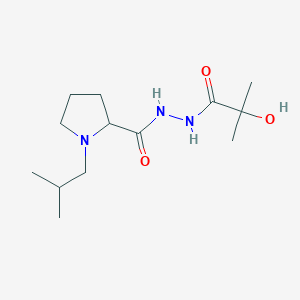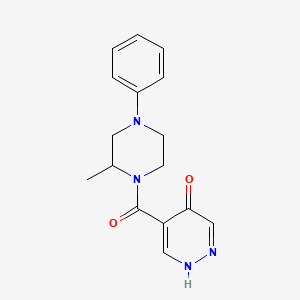![molecular formula C17H18FN3O3 B7092474 2-(3,4-Dihydroxyphenyl)-1-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B7092474.png)
2-(3,4-Dihydroxyphenyl)-1-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dihydroxyphenyl)-1-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]ethanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxyphenyl)-1-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the 3,4-Dihydroxyphenyl Intermediate: This step involves the hydroxylation of a phenyl ring to introduce the dihydroxy groups.
Coupling with Piperazine: The intermediate is then reacted with a piperazine derivative, specifically 4-(5-fluoropyridin-2-yl)piperazine, under conditions that facilitate nucleophilic substitution.
Final Assembly: The final step involves the coupling of the intermediate with ethanone to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroxyphenyl)-1-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The fluoropyridinyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(3,4-Dihydroxyphenyl)-1-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydroxyphenyl)-1-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The dihydroxyphenyl group can interact with enzymes and receptors, while the fluoropyridinyl group can enhance binding affinity and specificity. The piperazine moiety can modulate the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dihydroxyphenyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
- 2-(3,4-Dihydroxyphenyl)-1-[4-(2-fluoropyridin-3-yl)piperazin-1-yl]ethanone
Uniqueness
2-(3,4-Dihydroxyphenyl)-1-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]ethanone is unique due to the specific positioning of the fluorine atom on the pyridine ring, which can influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-1-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c18-13-2-4-16(19-11-13)20-5-7-21(8-6-20)17(24)10-12-1-3-14(22)15(23)9-12/h1-4,9,11,22-23H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYAFPMTHCYROS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)F)C(=O)CC3=CC(=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-bromo-3-methoxy-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]-1,2-thiazole-5-carboxamide](/img/structure/B7092408.png)
![[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-[5-[(4-methylpiperazin-1-yl)methyl]thiophen-2-yl]methanone](/img/structure/B7092419.png)
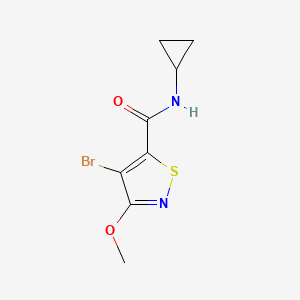
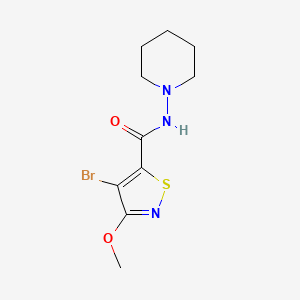
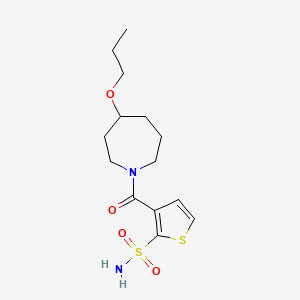
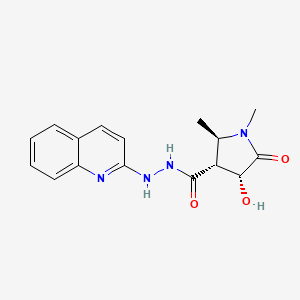
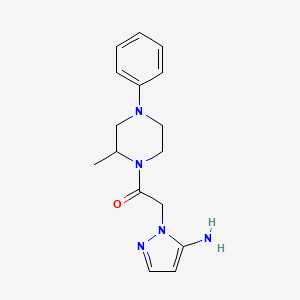
![2-[2-[ethyl(2-methylpropyl)amino]-1,3-thiazol-4-yl]-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]acetamide](/img/structure/B7092449.png)
![3-[(4-methyl-1,3-thiazol-2-yl)methylamino]-N-piperidin-1-ylbenzamide](/img/structure/B7092454.png)
![1-cyclopropyl-4-[2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)acetyl]piperazin-2-one](/img/structure/B7092456.png)
![N-(dicyclopropylmethyl)-3-[(4-methyl-1,3-thiazol-2-yl)methylamino]benzamide](/img/structure/B7092468.png)
